molecular formula C13H18ClN3O B1433440 5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl CAS No. 58859-82-8

5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl

Cat. No. B1433440
CAS RN: 58859-82-8
M. Wt: 267.75 g/mol
InChI Key: XCJJDJIKANGRLL-UHFFFAOYSA-N
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Description

5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MBN-101 or 4-(5-methyl-1H-benzo[d]imidazol-2-yl)-1-piperidinecarboxamide hydrochloride.

Scientific Research Applications

Corrosion Inhibition

5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl derivatives have been investigated for their role as corrosion inhibitors. Studies have demonstrated their effectiveness in protecting materials like steel against corrosion in acidic environments. For instance, Yadav et al. (2016) explored benzimidazole derivatives' inhibitive action on N80 steel in hydrochloric acid, revealing significant corrosion inhibition efficiency at certain concentrations (Yadav et al., 2016).

Pharmaceutical Research

In pharmaceutical research, this compound has been a focus in the development of novel inhibitors for specific targets. For example, the work by Teffera et al. (2013) explored new anaplastic lymphoma kinase inhibitors for cancer treatment, which included derivatives of this compound (Teffera et al., 2013).

Antitubercular Activity

Raju et al. (2020) synthesized and characterized 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives, assessing their antitubercular activity. This study underlines the potential of these compounds in combating mycobacterial infections (Raju et al., 2020).

Chemical Synthesis and Characterization

Research has also focused on the synthesis and characterization of this compound and its derivatives. For instance, Goli-Garmroodi et al. (2015) reported the efficient synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, highlighting the compound's versatility in chemical synthesis (Goli-Garmroodi et al., 2015).

Biochemical Analysis

Biochemical Properties

5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to bind to oxidoreductase enzymes, such as those found in Escherichia coli and Candida albicans . These interactions are primarily based on hydrogen bonding and hydrophobic interactions, which facilitate the compound’s binding to the active sites of these enzymes. This binding can inhibit or modulate the enzyme’s activity, leading to potential antimicrobial effects.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in oxidative stress response and metabolic pathways . Additionally, it can affect cell signaling pathways by interacting with key signaling proteins, thereby altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to changes in metabolic flux and alterations in cellular homeostasis . Furthermore, the compound can activate or repress gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases, which play a crucial role in cellular redox balance and energy metabolism . The compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, leading to the desired biochemical effects.

properties

IUPAC Name

6-methyl-3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c1-9-2-3-12-11(8-9)15-13(17)16(12)10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJJDJIKANGRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)N2)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl
Reactant of Route 2
5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl
Reactant of Route 3
5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl
Reactant of Route 4
5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl
Reactant of Route 5
5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl
Reactant of Route 6
5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl

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